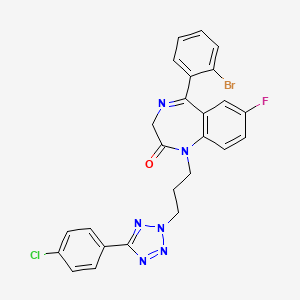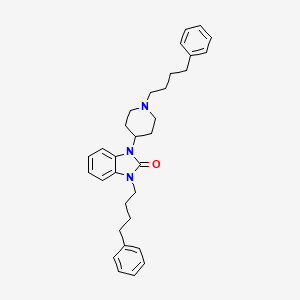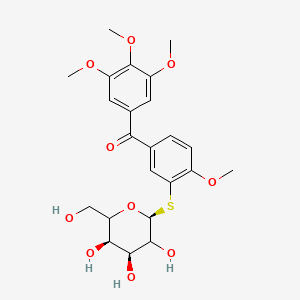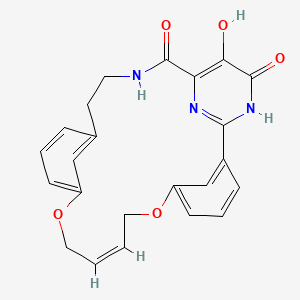
trans-RdRP-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-RdRP-IN-5 is a potent inhibitor of the influenza virus RNA-dependent RNA polymerase (RdRP). This compound has significant applications in influenza virus research due to its ability to inhibit the replication of the virus by targeting the RdRP enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-RdRP-IN-5 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds typically involve organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification processes .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and purification systems to ensure high yield and purity. The production process would also include stringent quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Trans-RdRP-IN-5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation with high efficiency .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .
Scientific Research Applications
Trans-RdRP-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of RNA-dependent RNA polymerase inhibition and to develop new synthetic methodologies.
Biology: Employed in research to understand the replication mechanisms of RNA viruses and to identify potential antiviral targets.
Medicine: Investigated for its potential therapeutic applications in treating influenza and other RNA virus infections.
Industry: Utilized in the development of antiviral drugs and diagnostic tools for detecting RNA viruses
Mechanism of Action
Trans-RdRP-IN-5 exerts its effects by inhibiting the RNA-dependent RNA polymerase enzyme, which is essential for the replication of RNA viruses. The compound binds to the active site of the enzyme, preventing the synthesis of new RNA strands from the RNA template. This inhibition disrupts the viral replication cycle, thereby reducing the viral load and limiting the spread of the infection .
Comparison with Similar Compounds
Similar Compounds
Remdesivir: Another RdRP inhibitor used in the treatment of COVID-19.
Favipiravir: An antiviral drug that targets RdRP and is used to treat influenza and other RNA virus infections.
Ribavirin: A broad-spectrum antiviral drug that inhibits RdRP and is used to treat various viral infections.
Uniqueness of Trans-RdRP-IN-5
This compound is unique due to its high potency and specificity for the influenza virus RNA-dependent RNA polymerase. Unlike some other RdRP inhibitors, this compound has shown significant efficacy in preclinical studies, making it a promising candidate for further development as an antiviral agent .
Properties
Molecular Formula |
C23H21N3O5 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
(18Z)-5-hydroxy-16,21-dioxa-3,8,28-triazatetracyclo[20.3.1.12,6.111,15]octacosa-1(26),2(28),5,11(27),12,14,18,22,24-nonaene-4,7-dione |
InChI |
InChI=1S/C23H21N3O5/c27-20-19-22(28)24-10-9-15-5-3-7-17(13-15)30-11-1-2-12-31-18-8-4-6-16(14-18)21(25-19)26-23(20)29/h1-8,13-14,27H,9-12H2,(H,24,28)(H,25,26,29)/b2-1- |
InChI Key |
BGEWHIHKXORALY-UPHRSURJSA-N |
Isomeric SMILES |
C1CNC(=O)C2=C(C(=O)NC(=N2)C3=CC(=CC=C3)OC/C=C\COC4=CC=CC1=C4)O |
Canonical SMILES |
C1CNC(=O)C2=C(C(=O)NC(=N2)C3=CC(=CC=C3)OCC=CCOC4=CC=CC1=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


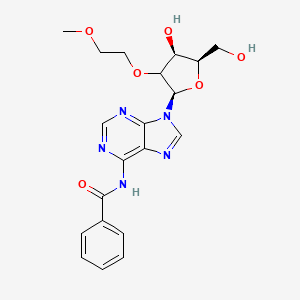
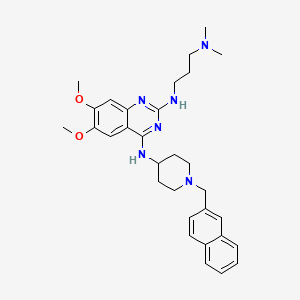

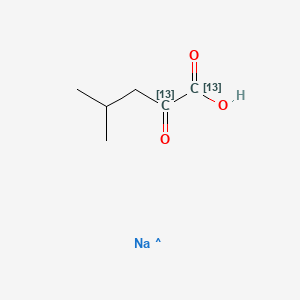
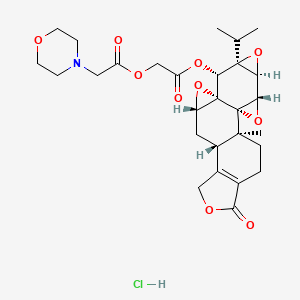

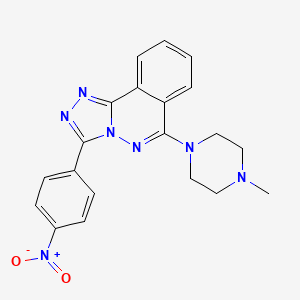
![10-[[1-[2-(2-Fluoroethoxy)ethyl]triazol-4-yl]methyl]-2-methoxy-5,6-dimethylacridin-9-one](/img/structure/B12397535.png)
![1-[(2R,3R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397539.png)
